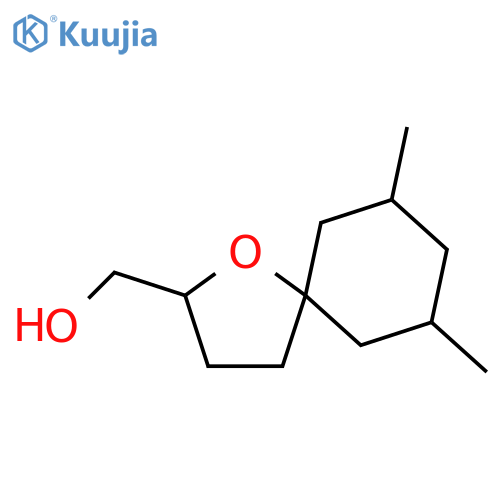

Cas no 1882437-67-3 ({7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol)

1882437-67-3 structure

商品名:{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol

CAS番号:1882437-67-3

MF:C12H22O2

メガワット:198.301884174347

MDL:MFCD30486657

CID:5211476

PubChem ID:126983792

{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol 化学的及び物理的性質

名前と識別子

-

- 1-Oxaspiro[4.5]decane-2-methanol, 7,9-dimethyl-

- {7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol

-

- MDL: MFCD30486657

- インチ: 1S/C12H22O2/c1-9-5-10(2)7-12(6-9)4-3-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3

- InChIKey: ZJIXVLFLBDFQPV-UHFFFAOYSA-N

- ほほえんだ: O1C2(CC(C)CC(C)C2)CCC1CO

{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-328903-0.1g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 0.1g |

$741.0 | 2023-09-04 | ||

| Enamine | EN300-328903-5g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 5g |

$2443.0 | 2023-09-04 | ||

| Enamine | EN300-328903-10g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 10g |

$3622.0 | 2023-09-04 | ||

| Enamine | EN300-328903-1.0g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-328903-1g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 1g |

$842.0 | 2023-09-04 | ||

| Enamine | EN300-328903-0.05g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 0.05g |

$707.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037341-1g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 95% | 1g |

¥5180.0 | 2023-03-12 | |

| Enamine | EN300-328903-10.0g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 10.0g |

$4545.0 | 2023-02-23 | ||

| Enamine | EN300-328903-0.25g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 0.25g |

$774.0 | 2023-09-04 | ||

| Enamine | EN300-328903-0.5g |

{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |

1882437-67-3 | 0.5g |

$809.0 | 2023-09-04 |

{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1882437-67-3 ({7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量